3-Bromo-6-chloro-2-methylquinoxaline
Description
3-Bromo-6-chloro-2-methylquinoxaline is a halogenated quinoxaline derivative characterized by bromine and chlorine substituents at positions 3 and 6, respectively, along with a methyl group at position 2. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and agrochemicals.
The reactivity of halogen substituents in quinoxalines is influenced by electronic effects; for instance, bromine at position 6 may activate adjacent positions for nucleophilic substitution due to its electron-withdrawing effect .
Properties
Molecular Formula |
C9H6BrClN2 |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6BrClN2/c1-5-9(10)13-8-4-6(11)2-3-7(8)12-5/h2-4H,1H3 |
InChI Key |
RYQHHGNBRXADLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine at position 6 (as in 3f and 3c) increases molecular weight and polarizability compared to chlorine. The methyl group in 3f lowers melting points relative to phenyl-substituted analogs like 3c .
- Bioactivity: Compound 5 (coumarin-quinoxaline hybrid) exhibits antiproliferative activity against breast cancer cells (IC₅₀ = 1.2–3.8 µM), highlighting the importance of hybrid structures for biological applications .
- Reactivity: Bromine at position 3 in this compound may enhance electrophilic substitution at adjacent positions, similar to the reactivity observed in 6-bromo-2,3-dichloroquinoxaline .
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